molecular formula C6H15N3S B188742 Dimaprit CAS No. 65119-89-3

Dimaprit

Cat. No. B188742
CAS RN: 65119-89-3
M. Wt: 161.27 g/mol
InChI Key: OLHQOJYVQUNWPL-UHFFFAOYSA-N
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Description

Dimaprit is a histamine analog that works as a selective H2 histamine receptor agonist . It is often used to study the activity of histamine and its receptors .


Synthesis Analysis

The synthesis of Dimaprit involves complex chemical reactions. The similarity in molecular structure between the histamine H2-agonist Dimaprit and the endogenous nitric oxide synthase (NOS) substrate L-arginine has been studied .


Molecular Structure Analysis

Dimaprit has a molecular formula of C6H15N3S . The similarity in molecular structure between the histamine H2-agonist Dimaprit and the endogenous nitric oxide synthase (NOS) substrate L-arginine has been studied .


Chemical Reactions Analysis

Dimaprit has been tested in an in vitro assay which measures the conversion of [3 H]-L-arginine to [3 H]-L-citrulline. Dimaprit inhibits rat brain NOS (nNOS) concentration dependently with an IC 50 of 49±14 μM .


Physical And Chemical Properties Analysis

Dimaprit has a molecular weight of 161.27 g/mol . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

  • Hypothermia Induction : Dimaprit induces dose-dependent hypothermia in rats, which is partially antagonized by cimetidine (a histamine H2-receptor antagonist) and tricyclic antidepressant drugs, suggesting a role for histamine H2-receptors in central thermoregulatory mechanisms in rats (Nowak, Bielkiewicz, & Lebrecht, 1979).

  • Effectiveness in Endotoxin Shock and Hepatitis Models : In mice, Dimaprit effectively inhibited the increase in plasma TNF-alpha in endotoxin shock and hepatitis models, suggesting its role in downregulating TNF-alpha production and potentially regulating pathological conditions where TNF-alpha is critical (Nakamura et al., 1997).

  • Histamine Release Inhibition : Studies across different species (rats, guinea-pigs, humans) indicate that Dimaprit inhibits histamine release, but this effect may not always be related to H2-receptor occupancy. This suggests a complex interaction with the histamine system (Rising & Lewis, 1982).

  • Cardiovascular Response : Dimaprit causes a decrease in systemic arterial blood pressure and vasodilation in various animal models, suggesting its potential use in cardiovascular research (Flynn, Johnston, & Owen, 1977).

  • Gastric Acid Secretion Stimulation : Dimaprit is effective in stimulating gastric acid secretion in rats, dogs, and cats, with varying degrees of potency compared to histamine, highlighting its specificity for H2-receptors in gastric studies (Parsons, Owen, Ganellin, & Durant, 1977).

  • Influence on Corticosterone Levels : In rats, Dimaprit increases plasma corticosterone levels when administered intraperitoneally, suggesting its peripheral role in stimulating corticosterone secretion (Basile, Amoroso, & di Renzo, 1983).

  • Nitric Oxide Synthase Inhibition : Dimaprit and its analogues inhibit nitric oxide synthase (NOS) activity, indicating a potential pharmacological role in regulating NOS activity (Paquay et al., 1999).

  • Anti-tumour Activity : Dimaprit exhibits anti-tumor activity in fibrosarcoma-bearing mice and inhibits the incorporation of 3H-thymidine in tumor cell cultures, indicating its potential in cancer research (Fray et al., 1985).

  • Inhibition of Basal TSH Secretion : In male rats, Dimaprit decreases serum TSH basal levels, suggesting an inhibitory role of H2 receptors in TSH secretion control (Renzo et al., 2005).

  • Bronchodilator Activity : In guinea pigs, Dimaprit shows bronchodilator activity both in vitro and in vivo, suggesting its potential use in respiratory research (Drazen, Schneider, & Venugopalan, 1979).

Safety And Hazards

Dimaprit can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(dimethylamino)propyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHQOJYVQUNWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23256-33-9 (di-hydrochloride)
Record name Dimaprit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037154
Record name Dimaprit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimaprit

CAS RN

65119-89-3
Record name 3-(Dimethylamino)propyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65119-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimaprit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimaprit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMAPRIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,970
Citations
ME Parsons, DAA Owen, CR Ganellin, GJ Durant - Agents and actions, 1994 - Springer
… dimaprit was significantly greater than that obtained to histamine. The H 2 -receptor specificity of dimaprit … Dimaprit should prove to be a very useful tool in studies examining the role of …
Number of citations: 266 link.springer.com
RC Blakemore, CR Ganellin, BK Leigh, ME Parsons… - Agents and Actions, 1986 - Springer
… and to investigate other dimaprit analogues to select a possible … structure as close as possible to dimaprit (Figure 1). … our attention to alkyl derivatives of dimaprit. Compounds with alkyl …
Number of citations: 7 link.springer.com
CH Cho, CJ Pfeiffer - Digestive Diseases and Sciences, 1981 - Springer
… after dimaprit. In contrast, intraperitoneal administration of histamine or dimaprit was … gastric secretory residue and titratable acidity, although dimaprit still significantly (P < 0.001) …
Number of citations: 46 link.springer.com
G Baumann, SB Felix, G Rie, U Loher… - Journal of …, 1982 - journals.lww.com
Left ventricular infarctions were produced in guinea pigs, and the contractile response to [beta]-adrenergic and H2-histaminergic stimulation was tested in isolated perfused heart …
Number of citations: 42 journals.lww.com
GJ Durant, CR Ganellin, ME Parsons - Agents and actions, 1994 - Springer
… make a chemical comparison between dimaprit and histamine to establish chemical similarities and differences. We may then see whether dimaprit possesses the properties previously …
Number of citations: 80 link.springer.com
T Nakamura, Y Ueno, Y Goda, A Nakamura… - European journal of …, 1997 - Elsevier
… In vitro, dimaprit dose dependently inhibited the production of TNF-α in mouse peritoneal … by dimaprit was reversed by cimetidine, a histamine H 2 receptor antagonist. Dimaprit dose …
Number of citations: 27 www.sciencedirect.com
MJ Krielaart, DMJ Veenstra, KJH Van Buuren - Agents and Actions, 1990 - Springer
… 2 -values are respectively: 6.3, 6.8 and 7.7 with dimaprit as agonist and 5.8, 6.5 and 7.7 with … In dimaprit-stimulated atria all antagonists added at concentrations above theirK d values …
Number of citations: 12 link.springer.com
G Baumann, SB Felix, J Schrader, CD Heidecke… - Research in …, 1981 - Springer
The present study characterizes myocardial effects of two new histaminergic H 2 -receptor specific compounds, impromidine, and dimaprit, on cardiac contractile and metabolic …
Number of citations: 40 link.springer.com
C Netti, R Bossa, I Galatulas, V Sibilia, A Pecile - Pharmacology, 1984 - karger.com
… administration of a lower dose of dimaprit could mod ify pain … and dimaprit when administered together in suboptimal amounts. For this purpose we used an equimolar dose of dimaprit (…
Number of citations: 37 karger.com
H Petersen, MI Grossman - Agents and Actions, 1978 - Springer
… The present study compares dimaprit with histamine and … injection to anesthetized rats, dimaprit had only 19% of the … acid secretion in response to dimaprit is greater than to histamine. …
Number of citations: 22 link.springer.com

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